2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide 2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 449786-01-0
VCID: VC7732433
InChI: InChI=1S/C19H15ClN4O5S/c1-11-4-2-3-5-17(11)23-18(14-9-30(28,29)10-16(14)22-23)21-19(25)13-8-12(24(26)27)6-7-15(13)20/h2-8H,9-10H2,1H3,(H,21,25)
SMILES: CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Molecular Formula: C19H15ClN4O5S
Molecular Weight: 446.86

2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide

CAS No.: 449786-01-0

Cat. No.: VC7732433

Molecular Formula: C19H15ClN4O5S

Molecular Weight: 446.86

* For research use only. Not for human or veterinary use.

2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide - 449786-01-0

Specification

CAS No. 449786-01-0
Molecular Formula C19H15ClN4O5S
Molecular Weight 446.86
IUPAC Name 2-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide
Standard InChI InChI=1S/C19H15ClN4O5S/c1-11-4-2-3-5-17(11)23-18(14-9-30(28,29)10-16(14)22-23)21-19(25)13-8-12(24(26)27)6-7-15(13)20/h2-8H,9-10H2,1H3,(H,21,25)
Standard InChI Key KERKXIQCIHNKNZ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Introduction

The compound 2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a complex organic molecule featuring a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. This compound is structurally similar to 4-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide, with the primary difference being the position of the chlorine atom on the benzamide ring.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions involving the formation of the thieno[3,4-c]pyrazole core and subsequent coupling with benzamide derivatives. The specific synthesis route for this compound may involve similar steps as those used for related compounds, such as the use of commercially available reagents and catalysts to facilitate the formation of the desired structure .

Biological Activity

While specific biological activity data for 2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is not available, compounds with similar structures have shown potential in medicinal chemistry due to their diverse biological properties. These include potential anti-inflammatory and anticancer activities, depending on the specific modifications to the core structure .

Research Findings and Applications

Compound FeatureDescription
Thieno[3,4-c]pyrazole CoreKnown for diverse biological activities, including potential anti-inflammatory and anticancer effects.
o-Tolyl SubstitutionCan influence the compound's lipophilicity and interaction with biological targets.
Nitrobenzamide GroupContributes to the compound's potential biological activity, possibly enhancing its interaction with enzymes or receptors.

Given the lack of specific data on 2-chloro-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide, further research is needed to fully understand its properties and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator